Z-Tyr-Tyr-OH
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Overview
Description
Z-Tyr-Tyr-OH: , also known as N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine, is a dipeptide compound consisting of two tyrosine residues. The N-terminal tyrosine is protected by a benzyloxycarbonyl (Z) group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is often used in the synthesis of longer peptides and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing Z-Tyr-Tyr-OH is through solid-phase peptide synthesis. This involves attaching the C-terminal tyrosine to a solid resin, followed by sequential addition of the N-terminal tyrosine protected by the benzyloxycarbonyl group. The coupling reactions are typically facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Solution-Phase Synthesis: Another method involves synthesizing the dipeptide in solution. The N-benzyloxycarbonyl-L-tyrosine is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with L-tyrosine in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Tyr-Tyr-OH can undergo oxidation reactions, particularly at the phenolic hydroxyl groups of the tyrosine residues. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reduction reactions are less common but can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride.
Substitution: Palladium on carbon (Pd/C), hydrogen gas.
Major Products:
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced tyrosine derivatives.
Substitution: Deprotected dipeptide (Tyr-Tyr-OH).
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-Tyr-Tyr-OH is used as a building block in the synthesis of longer peptides and proteins.
Catalysis: It can serve as a substrate in enzymatic studies involving tyrosine-modifying enzymes.
Biology:
Protein-Protein Interactions: Used in studies to understand the role of tyrosine residues in protein-protein interactions.
Signal Transduction: Investigated for its role in tyrosine phosphorylation and signal transduction pathways.
Medicine:
Drug Development: Explored as a potential therapeutic agent in the development of peptide-based drugs.
Diagnostics: Used in the development of diagnostic assays for detecting tyrosine-modifying enzymes.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the formulation of peptide-based pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: Z-Tyr-Tyr-OH exerts its effects primarily through interactions with enzymes that modify tyrosine residues. These include tyrosine kinases, which phosphorylate the tyrosine residues, and tyrosine phosphatases, which dephosphorylate them. The compound can also participate in hydrogen bonding and hydrophobic interactions due to its phenolic hydroxyl groups and aromatic rings .
Comparison with Similar Compounds
N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH): A single tyrosine residue protected by a benzyloxycarbonyl group.
L-tyrosine: The unprotected form of tyrosine.
N-benzyloxycarbonyl-L-tyrosyl-L-serine (Z-Tyr-Ser-OH): A dipeptide similar to Z-Tyr-Tyr-OH but with a serine residue instead of a second tyrosine.
Uniqueness: this compound is unique due to the presence of two tyrosine residues, which allows it to participate in more complex interactions and reactions compared to compounds with a single tyrosine residue. The benzyloxycarbonyl protecting group also provides stability during synthesis, making it a valuable intermediate in peptide chemistry .
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAUTLPLQAQNMW-GOTSBHOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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